An In-Depth Technical Guide to cis-13-Octadecenoic Acid: Core Properties and Research Applications
An In-Depth Technical Guide to cis-13-Octadecenoic Acid: Core Properties and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cis-13-Octadecenoic acid, a monounsaturated omega-5 fatty acid, is a molecule of growing interest in the scientific community. While not as ubiquitous as some other fatty acids, its presence in various natural sources and its potential biological activities warrant a closer examination. This technical guide provides a comprehensive overview of the core properties of cis-13-Octadecenoic acid, including its physicochemical characteristics, natural occurrence, and biosynthetic pathways. Furthermore, it delves into its potential therapeutic applications, supported by detailed experimental methodologies for assessing its biological effects. This document aims to serve as a foundational resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in exploring the scientific and therapeutic potential of this unique fatty acid.
Core Properties of cis-13-Octadecenoic Acid
cis-13-Octadecenoic acid is structurally an 18-carbon fatty acid with a single double bond in the cis configuration, located between the 13th and 14th carbon atoms.[1] This specific arrangement of the double bond influences its three-dimensional structure and, consequently, its physical and biological properties.
Physicochemical Properties
A summary of the key physicochemical properties of cis-13-Octadecenoic acid is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | (13Z)-octadec-13-enoic acid | [2] |
| Synonyms | 13(Z)-Octadecenoic acid, 13-cis-Octadecenoic acid | [3] |
| CAS Number | 13126-39-1 | [1] |
| PubChem CID | 5312441 | [2] |
| Molecular Formula | C₁₈H₃₄O₂ | [4] |
| Molecular Weight | 282.46 g/mol | [5] |
| Melting Point | 26.5 - 27 °C | [2] |
| Physical State | Solid at room temperature | [2] |
| Solubility | Soluble in ethanol (B145695) | [6] |
Natural Occurrence
cis-13-Octadecenoic acid has been identified in a variety of natural sources, suggesting its role in the metabolism of certain organisms. It has been found in bovine milk fat, highlighting its presence in mammalian systems.[7] Additionally, this fatty acid has been detected in the essential oil of Hypericum gaitii, an endemic plant species of Eastern India, where it is noted for its potential antioxidant activities.[5] Its presence has also been reported in other plant species, indicating a broader distribution in the plant kingdom.[1]
Biosynthesis and Metabolism
The synthesis of cis-13-Octadecenoic acid in organisms is believed to follow the general pathways of fatty acid biosynthesis, with specific enzymatic steps for the introduction of the unsaturation at the ∆13 position.
De Novo Biosynthesis of the Saturated Precursor
The backbone of cis-13-Octadecenoic acid, stearic acid (18:0), is synthesized de novo from acetyl-CoA and malonyl-CoA through a series of reactions catalyzed by the fatty acid synthase (FAS) complex. This process primarily occurs in the cytoplasm.[1]
Desaturation to form cis-13-Octadecenoic Acid
The introduction of the cis double bond at the 13th position is a critical step catalyzed by a specific fatty acid desaturase enzyme. While the precise enzyme responsible for this specific desaturation is not as well-characterized as those for more common unsaturated fatty acids, it is understood to be a ∆13-desaturase. These enzymes are typically membrane-bound and utilize molecular oxygen and a reducing equivalent (such as NADH or NADPH) to introduce the double bond.
Caption: Simplified workflow of the de novo biosynthesis of cis-13-Octadecenoic acid.
Potential Biological Activities and Therapeutic Applications
Preliminary research suggests that cis-13-Octadecenoic acid may possess several biological activities of therapeutic interest, including anti-inflammatory and antioxidant effects.
Anti-inflammatory Activity
While direct and extensive studies on the anti-inflammatory properties of cis-13-Octadecenoic acid are limited, its structural similarity to other biologically active fatty acids suggests a potential role in modulating inflammatory pathways. The trans isomer, trans-13-Octadecenoic acid, has demonstrated anti-inflammatory effects, hinting at the potential of the C18:1 backbone with a double bond at the 13th position to influence inflammatory responses.[1]
Antioxidant Activity
cis-13-Octadecenoic acid has been identified as a component of essential oils with known antioxidant properties.[5] Fatty acids can exert antioxidant effects through various mechanisms, including the scavenging of free radicals and the modulation of cellular antioxidant defense systems.
Experimental Protocols
To facilitate further research into the biological activities of cis-13-Octadecenoic acid, this section provides detailed methodologies for key experiments.
In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
This protocol describes a method to assess the anti-inflammatory potential of cis-13-Octadecenoic acid by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
4.1.1. Materials
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RAW 264.7 macrophage cell line
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Dulbecco's Modified Eagle's Medium (DMEM)
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin (B12071052) solution
-
cis-13-Octadecenoic acid (dissolved in a suitable solvent, e.g., ethanol or DMSO)
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Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
4.1.2. Methodology
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
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Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
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Treatment: Pre-treat the cells with various concentrations of cis-13-Octadecenoic acid for 1-2 hours. Include a vehicle control (solvent only).
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Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.
-
Nitrite Measurement: After the incubation period, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent Component A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. A reduction in nitrite levels in the treated groups compared to the LPS-only group indicates anti-inflammatory activity.
Caption: Experimental workflow for the in vitro anti-inflammatory assay.
DPPH Radical Scavenging Antioxidant Assay
This protocol outlines a common method to evaluate the antioxidant capacity of cis-13-Octadecenoic acid by measuring its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
4.2.1. Materials
-
cis-13-Octadecenoic acid
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate or spectrophotometer cuvettes
4.2.2. Methodology
-
Sample Preparation: Prepare a stock solution of cis-13-Octadecenoic acid in a suitable solvent (e.g., methanol or ethanol) and make serial dilutions to obtain a range of concentrations.
-
DPPH Solution: Prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM). The solution should have a deep violet color.
-
Reaction: In a 96-well plate or cuvettes, mix a specific volume of the sample solution with a specific volume of the DPPH solution. Include a control with the solvent instead of the sample.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm.
-
Data Analysis: The scavenging activity is calculated as the percentage of DPPH radical inhibition using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 A higher percentage of inhibition indicates greater antioxidant activity. An IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol provides a general workflow for the analysis of cis-13-Octadecenoic acid in biological samples.
4.3.1. Lipid Extraction
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Homogenize the biological sample (e.g., tissue, plasma).
-
Extract the total lipids using a suitable solvent system, such as the Folch method (chloroform:methanol, 2:1 v/v) or the Bligh and Dyer method (chloroform:methanol:water).
4.3.2. Derivatization
-
To increase volatility for GC analysis, convert the fatty acids to their fatty acid methyl esters (FAMEs). This can be achieved by transesterification using methods such as boron trifluoride (BF₃) in methanol or methanolic HCl.
4.3.3. GC-MS Analysis
-
Injection: Inject the FAMEs sample into the GC-MS system.
-
Separation: Use a suitable capillary column (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase) to separate the FAMEs based on their boiling points and polarity.
-
Detection: As the FAMEs elute from the column, they are ionized and fragmented in the mass spectrometer. The mass spectrum of each peak is recorded.
-
Identification and Quantification: Identify the peak corresponding to the methyl ester of cis-13-Octadecenoic acid by comparing its retention time and mass spectrum with that of an authentic standard. Quantify the amount of the fatty acid by comparing its peak area to that of an internal standard.
Caption: General workflow for the GC-MS analysis of cis-13-Octadecenoic acid.
Potential Signaling Pathways
While the specific signaling pathways modulated by cis-13-Octadecenoic acid are not yet fully elucidated, its structural characteristics suggest potential interactions with key signaling cascades involved in inflammation and metabolism, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. Fatty acids are known to be substrates for these enzymes, leading to the production of various signaling molecules like prostaglandins (B1171923) and leukotrienes. Further research is required to determine if cis-13-Octadecenoic acid acts as a substrate or modulator of these pathways.
Conclusion
cis-13-Octadecenoic acid is a monounsaturated fatty acid with intriguing, yet underexplored, biological potential. This technical guide has summarized its fundamental properties, natural distribution, and biosynthetic origins. The provided experimental protocols offer a starting point for researchers to investigate its anti-inflammatory, antioxidant, and other biological activities. As our understanding of the complex roles of fatty acids in health and disease continues to expand, further investigation into the specific mechanisms of action and signaling pathways of cis-13-Octadecenoic acid is warranted. Such research holds the promise of uncovering new therapeutic avenues for a range of conditions.
References
- 1. cis-13-Octadecenoic Acid | High-Purity Fatty Acid [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Action of soybean lipoxygenase 1 on 12-iodo-cis-9-octadecenoic acid and 12-bromo-cis-9-octadecenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of cis-12-octadecenoic acid and trans-9,trans-12-octadecadienoic acid and their influence on lipogenic enzyme activities in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
